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Compound of Interest

Compound Name: Rivulariapeptolides 1155

Cat. No.: B15576605 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Rivulariapeptolides, a novel class of

cyclic depsipeptides with significant therapeutic potential as serine protease inhibitors.

Discovered in cyanobacteria, these compounds exhibit potent and selective inhibitory activity,

marking them as promising candidates for drug development in therapeutic areas where

protease modulation is key, including oncology, virology, and inflammatory diseases.[1][2] This

guide details their discovery through an innovative native metabolomics workflow, presents

their quantitative inhibitory data, outlines the experimental protocols for their characterization,

and visualizes the underlying mechanisms of action.

Discovery Framework: Native Metabolomics
Rivulariapeptolides were identified from a complex environmental cyanobacterial extract using

a scalable native metabolomics approach.[3][4] This technique integrates non-targeted liquid

chromatography-tandem mass spectrometry (LC-MS/MS) with native mass spectrometry to

simultaneously screen for protein-binding compounds in complex mixtures and facilitate their

structural annotation.[4] This method circumvents the traditional bottleneck of iterative

bioassay-guided fractionation and purification, accelerating the discovery of bioactive

molecules.[2][4]

The workflow begins with the separation of a crude biological extract via micro-flow ultra-high-

performance liquid chromatography (µ-flow UHPLC). Post-column, the eluent is mixed with a

native-like buffer (e.g., ammonium acetate) to adjust the pH, and a solution containing the
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protein target of interest is infused.[4] The resulting mixture is then analyzed by native

electrospray ionization mass spectrometry (ESI-MS). The detection of a protein-ligand

complex, identifiable by a specific mass shift from the unbound (apo) protein, indicates a

binding event. The mass difference reveals the molecular weight of the binding ligand.[1] A

parallel LC-MS/MS run without the protein infusion is used to acquire fragmentation data for the

compounds in the extract, enabling structural elucidation and molecular networking of the

identified binders.[5]
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Caption: The native metabolomics workflow for inhibitor discovery.
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Quantitative Bioactivity Data
Following their discovery, several Rivulariapeptolides and related molassamides were isolated

and their inhibitory potency against a panel of serine proteases was determined.[1][4] The

compounds demonstrated distinct selectivity profiles and nanomolar efficacy, highlighting their

potential for the development of targeted therapeutics.[1][3] For example, Rivulariapeptolide

1155 (2) was identified as the most potent elastase inhibitor among the tested compounds,

while Molassamide (5) showed the highest potency against proteinase K but was the least

effective against chymotrypsin and elastase.[1]
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Compound Target Protease IC₅₀ (nM) [± SD, n=3]

Rivulariapeptolide 1185 (1) Chymotrypsin 21.0 ± 1.0

Elastase 36.3 ± 1.2

Proteinase K 16.3 ± 0.6

Rivulariapeptolide 1155 (2) Chymotrypsin 33.7 ± 1.1

Elastase 2.0 ± 0.4

Proteinase K 28.0 ± 1.0

Rivulariapeptolide 1121 (3) Chymotrypsin 14.3 ± 0.5

Elastase 5.3 ± 0.6

Proteinase K 14.0 ± 0.9

Rivulariapeptolide 989 (4) Chymotrypsin 15.3 ± 0.8

Elastase 4.3 ± 0.5

Proteinase K 10.7 ± 0.5

Molassamide (5) Chymotrypsin 104.7 ± 1.9

Elastase 114.7 ± 2.1

Proteinase K 3.7 ± 0.4

Molassamide B (6) Chymotrypsin 29.3 ± 1.0

Elastase 24.7 ± 1.0

Proteinase K 10.3 ± 0.5

Data sourced from Reher et

al., 2022.[4][6]

Mechanism of Action: Serine Protease Inhibition
Serine proteases are a class of enzymes characterized by a highly reactive serine residue in

their active site, which is crucial for catalyzing the cleavage of peptide bonds in protein
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substrates. The therapeutic action of Rivulariapeptolides stems from their ability to bind to the

active site of these enzymes, thereby blocking access to the substrate and inhibiting proteolytic

activity. This inhibition prevents the downstream signaling or physiological effects mediated by

the target protease, which is a validated strategy in the treatment of numerous diseases.[2]
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Caption: General mechanism of competitive serine protease inhibition.

Experimental Protocols
Native Metabolomics Screening

Chromatography: A crude methanol extract of cyanobacteria was injected onto a reversed-

phase UHPLC system.[5]

Post-Column Infusion: The column eluent was combined with a make-up flow of 10 mM

ammonium acetate (pH 4.5) to ensure native-like conditions. Simultaneously, a solution of

the target protein (e.g., chymotrypsin) was infused into the stream.[4][5]

Mass Spectrometry (Native MS): Data was acquired on a mass spectrometer in the high m/z

range (e.g., 2500-5000 m/z) to detect the intact protein and protein-ligand complexes.[5]

Mass Spectrometry (Metabolomics): A parallel run of the crude extract without protein

infusion was performed to acquire high-resolution tandem mass spectrometry (MS/MS) data

in the low m/z range (e.g., 300-2000 m/z) for metabolite identification.[5]

Data Analysis: The retention times where a decrease in the apo-protein signal and an

increase in a protein-ligand complex signal were observed were correlated with the
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metabolomics data to identify the molecular formula and structure of the binding compound.

[5]

Protease Inhibition Assay (Fluorescence-Based)
Assay Principle: An orthogonal fluorescence substrate competition assay was used to

confirm the inhibitory activity of the purified compounds.[1][2]

Reagents: The purified Rivulariapeptolide, the target serine protease (e.g., chymotrypsin,

elastase, or proteinase K), and a corresponding fluorogenic substrate.

Procedure: The enzyme and the inhibitor (at varying concentrations) were pre-incubated for

a set period (e.g., 40 minutes).[4][6] The reaction was initiated by adding the fluorogenic

substrate.

Detection: The increase in fluorescence, resulting from the enzymatic cleavage of the

substrate, was monitored over time using a microplate reader.[7]

Calculation: The rate of reaction was calculated for each inhibitor concentration. The IC₅₀

value, the concentration of inhibitor required to reduce enzyme activity by 50%, was

determined by plotting the reaction rates against the logarithm of the inhibitor concentration

and fitting the data to a dose-response curve.[2]

Conclusion and Future Directions
The discovery of Rivulariapeptolides showcases the power of advanced analytical techniques

like native metabolomics in natural product drug discovery. Their potent and selective inhibition

of serine proteases establishes them as a promising new chemical family for therapeutic

development.[4] Future research should focus on several key areas:

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of the

natural products to optimize potency, selectivity, and pharmacokinetic properties.

In-depth Mechanistic Studies: Elucidating the precise binding modes of Rivulariapeptolides

to their target proteases through co-crystallization and structural biology studies.
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Cellular and In Vivo Efficacy: Evaluating the most promising compounds in relevant disease

models (e.g., cancer cell lines, animal models of inflammation or viral infection) to validate

their therapeutic potential.

Biosynthetic Pathway Elucidation: Investigating the genetic and enzymatic machinery

responsible for producing Rivulariapeptolides in cyanobacteria, which could enable

heterologous expression and sustainable production.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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